7-chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Description
7-Chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, commonly referred to as CBZ-E, is an organic compound that has been used as a research tool in the scientific community. It is a derivative of the benzoxazepinone family, which has been used in the development of drugs for the treatment of various diseases. CBZ-E has been found to possess a variety of biological and pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been used as a model compound for studying the mechanism of action of other benzoxazepinones.
Scientific Research Applications
Organic Synthesis
Building Block for Drug Design: The 7-chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can serve as a versatile building block in organic synthesis. Chemists can modify its functional groups to create novel derivatives with specific properties.
Nitrile Formation: By converting the ethoxy group to a nitrile (using reagents like sodium cyanide), this compound can be used as a precursor for nitrile-containing molecules. Nitriles find applications in pharmaceuticals, agrochemicals, and materials science .
properties
IUPAC Name |
7-chloro-4-[(4-ethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-2-22-16-6-3-13(4-7-16)10-20-11-14-9-15(19)5-8-17(14)23-12-18(20)21/h3-9H,2,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDRRGZFUACVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one |
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